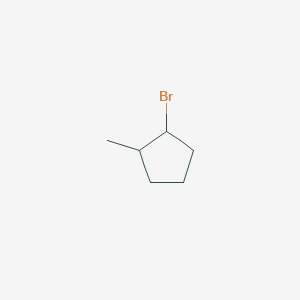

1-Bromo-2-methylcyclopentane

描述

Significance in Alicyclic Halide Chemistry Research

The scientific importance of 1-bromo-2-methylcyclopentane within the study of alicyclic halides is rooted in its versatile reactivity and distinct structural characteristics. The compound's five-membered ring confers specific chemical and physical properties that differ from its analogues with different ring sizes, such as 1-bromo-2-methylcyclohexane (B1615079) or 1-bromo-2-methylcyclobutane, primarily due to variations in ring strain and steric hindrance.

This compound is an exemplary substrate for studying fundamental reaction mechanisms in organic chemistry:

Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom in this compound can be readily displaced by a range of nucleophiles. Mechanistic studies have utilized this compound to explore the formation of carbocation intermediates in SN1 pathways and the concerted nature of SN2 reactions. A key example is the solvolysis of this compound in methanol (B129727), which results in multiple products, thereby illustrating the compound's intricate reaction pathways.

Elimination Reactions (E1 and E2): When treated with a strong base, this compound undergoes dehydrohalogenation to yield alkenes. The major product is typically 1-methylcyclopentene (B36725), a result that aligns with Zaitsev's rule. gauthmath.comchegg.com The investigation of these elimination reactions provides valuable insights into the stereochemical requirements and regioselectivity of such transformations in cyclic systems.

The stereochemistry of these reactions is a focal point of research. With two chiral centers, this compound exists as diastereomeric pairs (cis and trans), each of which is chiral. vaia.comaskfilo.com The specific spatial arrangement of the atoms within these stereoisomers plays a critical role in their reactivity and the stereochemical outcome of the reactions they undergo.

Moreover, its utility as a building block for the synthesis of more elaborate molecules underpins its application in medicinal chemistry and material science.

Overview of Early Investigations and Foundational Studies

Initial research into this compound established the basis for understanding its chemical properties. These foundational studies frequently centered on its synthesis and its behavior in fundamental organic reactions.

One of the established methods for its preparation is the bromination of 2-methylcyclopentane, which proceeds through a free-radical mechanism. An alternative synthetic approach begins with methylenecyclopentane (B75326) as the starting material. chegg.com

A significant focus of early research was the compound's reactivity in elimination reactions. The dehydrohalogenation of this compound with a base such as methoxide (B1231860) (CH₃O⁻) has been examined to elucidate the principles governing the formation of the more substituted alkene, 1-methylcyclopentene, as predicted by Zaitsev's rule. gauthmath.com

Solvolysis studies, for instance, the reaction of this compound with methanol, were instrumental in demonstrating the competition between substitution and elimination pathways. The identification of five distinct products in one such study highlighted the compound's ability to react via multiple mechanisms, including SN1, SN2, E1, and E2, depending on the reaction conditions. These early investigations into its reaction patterns and the stereochemical consequences of its cyclic structure have solidified the status of this compound as a key substrate in physical organic chemistry research.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁Br nih.govbiosynth.com |

| Molecular Weight | 163.06 g/mol biosynth.comnih.gov |

| Boiling Point | 150 °C biosynth.com |

| Density | 1.324 g/cm³ biosynth.com |

| IUPAC Name | This compound nih.gov |

| SMILES | CC1CCCC1Br nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTRPYSJSYFLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31201-11-3 | |

| Record name | 1-bromo-2-methylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Methylcyclopentane

Regioselective and Stereoselective Routes to Substituted Cyclopentanes

The controlled synthesis of substituted cyclopentanes like 1-bromo-2-methylcyclopentane is crucial for the construction of more complex molecular architectures. The following sections detail established pathways to this target compound, emphasizing control over the position and spatial orientation of the bromine and methyl substituents.

Radical Halogenation Pathways for Bromocyclopentane (B41573) Formation

Free-radical bromination of methylcyclopentane (B18539) presents a direct route to brominated derivatives. pearson.comdoubtnut.com This reaction is typically initiated by light or heat, which causes the homolytic cleavage of bromine (Br₂) into two bromine radicals (Br•). doubtnut.com These radicals then abstract a hydrogen atom from methylcyclopentane to form a methylcyclopentyl radical and hydrogen bromide (HBr). The subsequent reaction of the methylcyclopentyl radical with another Br₂ molecule yields the brominated product and a new bromine radical, propagating the chain reaction.

A key aspect of free-radical bromination is its high regioselectivity. The reaction preferentially abstracts tertiary hydrogens due to the greater stability of the resulting tertiary free radical intermediate compared to secondary or primary radicals. Consequently, the major product of the monobromination of methylcyclopentane is 1-bromo-1-methylcyclopentane, not the target this compound. chemicalforums.com While radical halogenation is a fundamental process, its direct application for synthesizing this compound is limited by this inherent regioselectivity. ucalgary.ca

Hydrohalogenation of Unsaturated Cyclopentene (B43876) Precursors

A more effective strategy for the regioselective synthesis of this compound involves the hydrohalogenation of a methylcyclopentene precursor. brainly.com The addition of hydrogen bromide (HBr) to 1-methylcyclopentene (B36725) is a classic example of an electrophilic addition reaction. pressbooks.pub According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon. brainly.compressbooks.pub This leads to the formation of the desired this compound as the major product. brainly.com

Experimental observations confirm that the reaction of 1-methylcyclopentene with HBr predominantly yields this compound. pressbooks.pub This regioselectivity is governed by the formation of the more stable carbocation intermediate during the reaction mechanism. pressbooks.pub

An alternative route starts from 1-bromo-1-methylcyclopentane, which can undergo an elimination reaction using a strong base like sodium amide (NaNH₂) to form 1-methylcyclopentene. brainly.com Subsequent hydrohalogenation of this intermediate with HBr then produces this compound. brainly.com

Nucleophilic Substitution from Hydroxyl Precursors

The conversion of alcohols to alkyl halides via nucleophilic substitution is a well-established transformation. chemistrysteps.com 2-Methylcyclopentanol (B36010) can serve as a precursor for the synthesis of this compound. vaia.com The reaction of 2-methylcyclopentanol with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide source can yield the corresponding halo-2-methylcyclopentane. vaia.com

Specifically, treating 2-methylcyclopentan-1-ol with PBr₃ results in the formation of this compound. vaia.com This reaction typically proceeds via an SN2 mechanism for primary and secondary alcohols, where the hydroxyl group is first converted into a better leaving group by the phosphorus reagent, followed by backside attack by the bromide ion. youtube.com For secondary alcohols like 2-methylcyclopentanol, an SN1 mechanism can also occur, particularly with strong acids like HBr, which may lead to a racemic mixture of products if a chiral center is involved. youtube.com The first step in the reaction with HBr is the protonation of the hydroxyl group to form a good leaving group (water). chemistrysteps.comyoutube.com

Mechanistic Analysis of Synthetic Transformations

The formation of this compound can proceed through different mechanistic pathways depending on the chosen synthetic route. In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. For elimination reactions, a deprotonation event leads to the formation of a double bond, resulting in an alkene.

The hydrohalogenation of 1-methylcyclopentene proceeds via an electrophilic addition mechanism. The initial attack of the π-bond of the alkene on the electrophilic hydrogen of HBr leads to the formation of a carbocation intermediate. The subsequent attack of the bromide nucleophile on the carbocation yields the final product. The stability of the carbocation intermediate dictates the regioselectivity of the reaction.

Nucleophilic substitution reactions of alcohols with reagents like HBr can proceed through either SN1 or SN2 mechanisms. chemistrysteps.com For secondary alcohols such as 2-methylcyclopentanol, the reaction with HBr can follow an SN1 pathway, involving the formation of a secondary carbocation. youtube.com This carbocation can then be attacked by the bromide ion. The use of PBr₃ with secondary alcohols generally favors an SN2 mechanism, leading to inversion of stereochemistry at the reaction center. youtube.com

Strategic Considerations in Synthetic Design and Yield Optimization

The successful synthesis of this compound requires careful consideration of the starting materials and reaction conditions to maximize the yield of the desired product and minimize the formation of isomers.

| Synthetic Route | Starting Material | Reagent(s) | Key Considerations |

| Radical Halogenation | Methylcyclopentane | Br₂, light/heat | Low yield of target isomer due to high regioselectivity for tertiary C-H bonds. ucalgary.ca |

| Hydrohalogenation | 1-Methylcyclopentene | HBr | Good regioselectivity according to Markovnikov's rule. brainly.compressbooks.pub |

| Nucleophilic Substitution | 2-Methylcyclopentanol | PBr₃ or HBr | Choice of reagent influences the reaction mechanism (SN1 vs. SN2) and stereochemical outcome. vaia.comyoutube.com |

For the hydrohalogenation of 1-methylcyclopentene, controlling the reaction conditions is important to prevent side reactions. In the case of nucleophilic substitution from 2-methylcyclopentanol, the choice between PBr₃ and HBr can significantly impact the product distribution and stereochemistry. PBr₃ is often preferred for converting secondary alcohols to alkyl bromides to avoid carbocation rearrangements that can occur under the acidic conditions of HBr.

In Depth Stereochemical Investigations of 1 Bromo 2 Methylcyclopentane

Analysis of Diastereomerism and Enantiomerism

1-Bromo-2-methylcyclopentane possesses two stereogenic centers, which are the carbon atoms to which the bromine and the methyl group are attached (C1 and C2, respectively). pearson.comvaia.com The presence of 'n' stereogenic centers in a molecule can lead to a maximum of 2^n stereoisomers. For this compound, with n=2, there are a total of four possible stereoisomers. vaia.comvaia.com

These stereoisomers can be categorized into pairs of enantiomers and diastereomers. vaia.com Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. vaia.comchegg.com The four stereoisomers of this compound exist as two pairs of enantiomers. vaia.com The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric.

The stereoisomers are also classified based on the relative orientation of the two substituents. When the bromine atom and the methyl group are on the same side of the cyclopentane (B165970) ring's plane, they are termed cis isomers. When they are on opposite sides, they are known as trans isomers. Both the cis and trans isomers are chiral and exist as a pair of enantiomers. vaia.com Therefore, the cis isomer pair and the trans isomer pair are diastereomers of each other.

| Stereoisomer Pair | Relationship | Description |

|---|---|---|

| (1R,2S) and (1S,2R) | Enantiomers | These are non-superimposable mirror images, comprising the cis isomer pair. |

| (1R,2R) and (1S,2S) | Enantiomers | These are non-superimposable mirror images, comprising the trans isomer pair. nih.gov |

| (1R,2S) and (1R,2R) | Diastereomers | These stereoisomers are not mirror images of each other. |

| (1S,2R) and (1S,2S) | Diastereomers | These stereoisomers are not mirror images of each other. |

Configurational Assignment and Stereochemical Nomenclature (R/S, cis/trans)

The absolute configuration of each stereogenic center in this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to either an (R) or (S) assignment. stackexchange.comuou.ac.in

For C1 (the carbon bonded to Bromine): The priority of the attached groups is: -Br > -CH(CH₃)- > -CH₂- > -H.

For C2 (the carbon bonded to the Methyl group): The priority of the attached groups is: -CH(Br)- > -CH₂- > -CH₃ > -H.

The combination of these assignments for both stereocenters provides the specific name for each of the four stereoisomers. The cis/trans nomenclature, which is often used for disubstituted cycloalkanes, describes the relative stereochemistry. stackexchange.comuou.ac.in In this compound, the cis isomer has both substituents pointing to the same face of the ring, while the trans isomer has them on opposite faces.

| Relative Stereochemistry | Systematic Name (Absolute Configuration) | Description |

|---|---|---|

| cis | (1R,2S)-1-Bromo-2-methylcyclopentane | One of the two cis enantiomers. |

| cis | (1S,2R)-1-Bromo-2-methylcyclopentane | The mirror image of the (1R,2S) isomer. |

| trans | (1R,2R)-1-Bromo-2-methylcyclopentane | One of the two trans enantiomers. nih.gov |

| trans | (1S,2S)-1-Bromo-2-methylcyclopentane | The mirror image of the (1R,2R) isomer. |

Conformational Dynamics and Ring Pucker Analysis in Cyclopentane Systems

Unlike the relatively rigid cyclopropane (B1198618) and cyclobutane, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. libretexts.orgmaricopa.edu To alleviate this strain, cyclopentane and its derivatives adopt non-planar, puckered conformations. libretexts.orgmaricopa.edu The two most commonly discussed conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). scribd.com

In the envelope conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope flap. libretexts.org In the half-chair conformation, three atoms are coplanar, with one atom puckered above the plane and another below it. scribd.com These conformations are not static; they rapidly interconvert through a low-energy process known as pseudorotation. This involves a continuous wave-like motion of the pucker around the ring, with each carbon atom taking turns being out of the plane.

For substituted cyclopentanes like this compound, the substituents influence the conformational equilibrium. The bulky bromo and methyl groups will preferentially occupy positions that minimize steric interactions. In the envelope conformation, substituents prefer to be at the "flap" position to reduce steric strain. However, the exact preferred conformation and the specific torsional angles will depend on a delicate balance of angle strain, torsional strain, and steric interactions between the substituents in both the cis and trans isomers. The energy difference between the various puckered conformations is generally small, leading to a dynamic system at room temperature. acs.org

Methodologies for Chiral Resolution and Enantiomeric Enrichment

Since the enantiomers of this compound (cis and trans pairs) have identical physical properties such as boiling point and solubility in achiral solvents, they cannot be separated by standard techniques like distillation or crystallization. ucsb.edu The separation of enantiomers, a process known as chiral resolution, requires a chiral environment.

Several methodologies can be applied for the enantiomeric enrichment of this compound:

Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or carboxylic acid) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization or chromatography. ucsb.edu After separation, the resolving agent is chemically removed to yield the isolated enantiomers of the original compound.

Chiral Chromatography: This is a powerful and widely used technique. The stationary phase in the chromatography column is made of or coated with a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are common applications.

Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high enantioselectivity. An appropriate enzyme could be used to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted compounds, now being chemically different, can then be easily separated.

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material over time.

Recent advancements have also explored novel methods, such as using microwave fields to induce transient enantiomeric excess in specific quantum states of molecules, though this is a highly specialized research technique. nih.gov

Mechanistic Studies of Reactions Involving 1 Bromo 2 Methylcyclopentane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

1-Bromo-2-methylcyclopentane can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, where the bromine atom is displaced by a nucleophile. The operative pathway is highly dependent on the reaction conditions.

The SN1 pathway involves the formation of a carbocation intermediate, while the SN2 reaction proceeds via a concerted mechanism. For secondary halides like this compound, both mechanisms are plausible and often compete. uci.edu

Kinetic and Thermodynamic Considerations in Substitution

The kinetics of substitution reactions involving this compound are a key indicator of the underlying mechanism. An SN1 reaction follows first-order kinetics, with the rate depending solely on the concentration of the alkyl halide (rate = k[RX]). uci.edumasterorganicchemistry.comlibretexts.org This is because the rate-limiting step is the unimolecular dissociation of the substrate to form a carbocation. libretexts.org In contrast, an SN2 reaction exhibits second-order kinetics, where the rate is dependent on the concentrations of both the alkyl halide and the nucleophile (rate = k[RX][:Nu⁻]). uci.edu

Thermodynamically, the stability of the intermediate or transition state plays a crucial role. In SN1 reactions, the formation of the secondary carbocation from this compound is the energetically most demanding step. pearson.com The Hammond postulate suggests that in this endothermic step, the transition state resembles the carbocation intermediate. pearson.com Factors that stabilize this carbocation, such as hyperconjugation, will lower the activation energy and accelerate the reaction. For SN2 reactions, the stability of the single, high-energy transition state, where the nucleophile attacks and the leaving group departs simultaneously, governs the reaction rate. uci.edu

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of this compound, which has two chiral centers and exists as four stereoisomers, provides valuable insight into the reaction mechanism. pearson.comvaia.com

SN2 reactions proceed with a predictable inversion of configuration at the electrophilic carbon. This is a direct consequence of the backside attack of the nucleophile, which forces the substituents on the carbon to "flip" like an umbrella in the wind. uci.edu

SN1 reactions , in theory, should lead to racemization . The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of retention and inversion products. libretexts.org However, complete racemization is not always observed. The departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways. libretexts.org

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form a double bond. libretexts.org The E2 mechanism is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. libretexts.orgnumberanalytics.com

Regioselectivity: Zaitsev's vs. Hofmann's Rule in Elimination

The elimination of HBr from this compound can potentially form two different alkenes: 1-methylcyclopentene (B36725) and 3-methylcyclopentene. The regioselectivity of the reaction determines which of these constitutional isomers is the major product. libretexts.org

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. libretexts.orgchemistrysteps.com This is typically observed in E1 reactions and in E2 reactions with small, strong bases like ethoxide. libretexts.orgorgoreview.com The higher stability of the more substituted alkene is attributed to hyperconjugation. orgoreview.com For this compound, the Zaitsev product is 1-methylcyclopentene.

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. This outcome is favored in E2 reactions when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. numberanalytics.comlibretexts.orgchemistrysteps.com The bulky base has difficulty accessing the more sterically hindered proton required for Zaitsev elimination and instead removes a more accessible proton from the less substituted carbon. libretexts.org In this case, the Hofmann product would be 3-methylcyclopentene.

| Base | Predicted Major Product | Rule |

| Small Base (e.g., CH₃O⁻) | 1-methylcyclopentene | Zaitsev |

| Bulky Base (e.g., (CH₃)₃CO⁻) | 3-methylcyclopentene | Hofmann |

Table 2: Regioselectivity in the Elimination of this compound

Stereoselectivity and Anti-periplanar Geometry for E2 Processes

E2 reactions are highly stereoselective due to the requirement of a specific geometric arrangement of the proton being removed and the leaving group. chemistrysteps.com For the reaction to proceed efficiently, these two groups must be anti-periplanar to each other. chemistrysteps.comnumberanalytics.comchegg.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comchegg.com

This geometric constraint has significant consequences for the elimination reactions of cyclic compounds like this compound. The five-membered ring is flexible, but the anti-periplanar requirement dictates which protons can be removed. For an E2 reaction to occur, a β-hydrogen must be in a position that is approximately 180° to the bromine atom. The specific conformation of the cyclopentane (B165970) ring at the moment of reaction will determine which β-hydrogens can achieve this orientation, thus influencing the regiochemical and stereochemical outcome of the elimination. chegg.com For example, in a substituted cyclohexane, an axial leaving group requires an axial proton on an adjacent carbon for an E2 reaction to occur. amazonaws.com While cyclopentane is not a chair conformation, the principle of requiring a specific dihedral angle for optimal orbital overlap in the transition state still holds. libretexts.org

Competition between Substitution and Elimination Pathways

Reactions of this compound often lead to a mixture of substitution and elimination products, with the predominant pathway being highly dependent on the reaction conditions. libretexts.orgchemguide.co.uk The competition between these two pathways is a classic example of the nuanced reactivity of alkyl halides.

Nucleophilic substitution reactions (SN1 and SN2) involve the replacement of the bromine atom with a nucleophile. In contrast, elimination reactions (E1 and E2) result in the formation of an alkene through the removal of a hydrogen atom and the bromine atom from adjacent carbons. chegg.com

Several factors influence the ratio of substitution to elimination products:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, as they can more readily abstract a proton from the periphery of the molecule. Conversely, strong, unhindered nucleophiles are more likely to attack the electrophilic carbon, leading to substitution. libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.ukbits-pilani.ac.in Elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change, which is favored at elevated temperatures. bits-pilani.ac.in

Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the carbocation intermediate in E1 and SN1 reactions. Polar aprotic solvents, on the other hand, are often used in SN2 reactions. The choice of solvent can thus steer the reaction towards a particular mechanism.

Structure of the Substrate: The secondary nature of the carbon bearing the bromine in this compound allows for both substitution and elimination to occur. msu.edu Steric hindrance around the reaction center can influence the accessibility of the electrophilic carbon to the nucleophile, thereby affecting the substitution/elimination ratio.

A study on the solvolysis of this compound in methanol (B129727) demonstrated the formation of five major products, highlighting the compound's diverse reaction pathways. This illustrates the delicate balance between substitution and elimination, which can be manipulated by carefully selecting the reaction conditions.

| Factor | Favors Substitution | Favors Elimination |

| Reagent | Strong, unhindered nucleophiles | Strong, sterically hindered bases |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Varies by mechanism (Polar protic for SN1, Polar aprotic for SN2) | Less polar solvents can favor E2 |

Rearrangement Pathways and Carbocation Chemistry in Cyclopentyl Systems

In reactions proceeding through a carbocation intermediate, such as SN1 and E1, the formation and subsequent fate of this positively charged species are of paramount importance. The initial ionization of this compound would lead to a secondary carbocation. However, carbocations are known to undergo rearrangements to form more stable species.

The stability of carbocations follows the order: tertiary > secondary > primary. This is attributed to hyperconjugation and inductive effects from the alkyl groups attached to the positively charged carbon. In the case of the 2-methylcyclopentyl cation, a hydride shift from an adjacent carbon could potentially lead to a more stable tertiary carbocation. libretexts.org This rearrangement involves the migration of a hydrogen atom with its pair of electrons to the positively charged carbon. libretexts.org

Such rearrangements are a common feature in reactions involving carbocation intermediates and can lead to the formation of products with a different carbon skeleton than the starting material. libretexts.orgmasterorganicchemistry.com The propensity for rearrangement depends on the stability gain and the kinetics of the shift relative to the rate of nucleophilic attack or elimination. libretexts.orgkhanacademy.org

| Carbocation Type | Relative Stability |

| Tertiary (3°) | Most Stable |

| Secondary (2°) | Moderately Stable |

| Primary (1°) | Least Stable |

Free Radical Processes and Their Intermediates

In addition to ionic pathways, this compound can also participate in free radical reactions. These reactions are typically initiated by light or heat and involve intermediates with an unpaired electron. ucr.edu The bromination of 2-methylcyclopentane to form this compound itself often proceeds via a free radical mechanism.

A key characteristic of free radical reactions is the formation of radical intermediates. ucr.edu For instance, in the presence of a radical initiator, the C-Br bond in this compound can undergo homolytic cleavage to generate a bromine radical and a 2-methylcyclopentyl radical. This radical can then participate in a variety of subsequent reactions, such as abstraction of a hydrogen atom from another molecule or addition to a double bond.

The reaction of 1-methylcyclopentene with HBr in the presence of peroxides is a classic example of a free radical addition reaction that yields this compound as the major product. chegg.com This anti-Markovnikov addition proceeds through a radical mechanism where the bromine radical adds to the double bond in a way that generates the more stable secondary radical, which is then quenched by a hydrogen atom from HBr.

The involvement of radical intermediates can be confirmed through various experimental techniques, including the use of radical traps or the observation of characteristic side products resulting from radical cyclization or rearrangement. researchgate.net

Advanced Spectroscopic Characterization Techniques in 1 Bromo 2 Methylcyclopentane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidationnih.govnih.govpearson.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the connectivity and stereochemistry of 1-bromo-2-methylcyclopentane. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise arrangement of atoms within the molecule can be deciphered. The presence of two chiral centers in this compound gives rise to four possible stereoisomers, which can be distinguished using advanced NMR methods. pearson.com

Carbon-13 NMR for Carbon Environments and Molecular Symmetrynih.govdocbrown.infochegg.com

Carbon-13 (¹³C) NMR spectroscopy is instrumental in identifying the number of unique carbon environments within the this compound molecule. docbrown.info The chemical shift of each carbon atom is influenced by its local electronic environment, including the presence of the electronegative bromine atom and the methyl group. docbrown.info In a mixture of diastereomers, the ¹³C NMR spectrum will show a distinct set of peaks for each stereoisomer present. nih.gov The symmetry of the molecule also plays a crucial role; for instance, certain stereoisomers may exhibit fewer signals due to molecular symmetry, which renders some carbon atoms chemically equivalent. docbrown.infochegg.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Isomers Note: This table is illustrative, based on typical chemical shift ranges for similar structures. Actual values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 50-60 |

| C-CH₃ | 35-45 |

| CH₂ (ring) | 20-40 |

Proton NMR for Vicinal and Geminal Coupling Analysisdocbrown.infoiastate.edu

Proton (¹H) NMR spectroscopy provides detailed information about the number of different proton environments, their chemical shifts, and the spin-spin coupling interactions between neighboring protons. The integration of the signals corresponds to the ratio of protons in each environment. docbrown.info The multiplicity (splitting pattern) of each signal, governed by the (n+1) rule, reveals the number of adjacent protons. docbrown.info Analysis of vicinal (three-bond) and geminal (two-bond) coupling constants (J-values) helps to establish the connectivity of the protons and provides insights into the dihedral angles between them, which is crucial for determining the relative stereochemistry of the substituents on the cyclopentane (B165970) ring. iastate.eduucsd.edu

Table 2: Typical Proton-Proton (¹H-¹H) Coupling Constants iastate.eduucsd.edu

| Coupling Type | Description | Typical Value (Hz) |

|---|---|---|

| ²JHH | Geminal (protons on the same carbon) | -15 to -10 |

| ³JHH | Vicinal (protons on adjacent carbons) | 6-8 |

| ³JHH (cis) | Vicinal (cis on a double bond) | 6-12 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistrydoi.orgyoutube.comweizmann.ac.ilemerypharma.com

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the stereochemical relationships within the molecule.

Correlation Spectroscopy (COSY) : This experiment reveals which protons are spin-coupled to each other. youtube.comweizmann.ac.il Cross-peaks in a COSY spectrum connect protons that are typically separated by two or three bonds, confirming the connectivity established from the splitting patterns in the ¹H NMR spectrum. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. doi.orgweizmann.ac.il The observation of NOE cross-peaks between specific protons can provide definitive evidence for the relative stereochemistry (cis or trans) of the bromine and methyl substituents on the cyclopentane ring. youtube.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysisdocbrown.infomaricopa.eduwpmucdn.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak appears as a characteristic pair of signals (M and M+2) of similar intensity. docbrown.infomaricopa.eduwpmucdn.com The fragmentation of the molecular ion upon electron ionization provides valuable clues about the molecule's structure. Common fragmentation pathways for haloalkanes include the loss of the bromine atom as a radical and the loss of a hydrogen bromide molecule. docbrown.info

Table 3: Key Ions in the Mass Spectrum of a Bromoalkane docbrown.infomaricopa.edu

| Ion | Description |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks containing ⁷⁹Br and ⁸¹Br, respectively |

| [M-Br]⁺ | Fragment resulting from the loss of a bromine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identificationdocbrown.infovscht.czuwimona.edu.jmacs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uwimona.edu.jm For a molecule to be IR active, its vibration must cause a change in the dipole moment, while for a vibration to be Raman active, it must cause a change in the polarizability of the molecule. uwimona.edu.jm The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations. docbrown.infovscht.cz The C-Br stretching vibration is also a key feature, typically appearing in the fingerprint region of the spectrum. docbrown.info Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. acs.org

Table 4: Characteristic Infrared Absorption Frequencies docbrown.infovscht.cz

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (alkane) | 2850-2960 |

| C-H Bend (alkane) | 1350-1470 |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determinationsemanticscholar.orgacs.orgcolumbia.edu

Since this compound is a chiral molecule, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be employed to determine its absolute configuration. semanticscholar.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. semanticscholar.orgcolumbia.edu The resulting ORD or CD spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra to assign the absolute stereochemistry (R or S) at each chiral center. acs.org The sign and magnitude of the Cotton effect in the CD spectrum are particularly sensitive to the spatial arrangement of the atoms. acs.org

Computational and Theoretical Chemistry Applied to 1 Bromo 2 Methylcyclopentane

Quantum Mechanical Studies of Molecular Structure and Energy Landscapes

Quantum mechanical calculations are fundamental to determining the stable conformations and relative energies of the different stereoisomers of 1-bromo-2-methylcyclopentane. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" and the "half-chair". libretexts.orgscribd.comlumenlearning.commasterorganicchemistry.com The positions of the bromine and methyl substituents influence the stability of these conformers.

In this compound, four stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), can be used to calculate the optimized geometries and energies of the various conformers for each of these stereoisomers. These calculations would reveal the preferred dihedral angles and the relative steric strain introduced by the substituents in axial-like and equatorial-like positions.

For instance, a study of cis- and trans-1-bromo-2-methylcyclohexane, a related compound, shows that the substituent groups prefer to be in equatorial positions to minimize steric interactions. study.comstudy.com Similar principles would apply to the cyclopentane system, where calculations would quantify the energy differences between conformers.

A hypothetical energy landscape calculation for the (1R,2R)-1-bromo-2-methylcyclopentane isomer might yield the following relative energies for its most stable envelope and half-chair conformations.

| Conformer | Calculated Relative Energy (kJ/mol) | Key Dihedral Angle (C1-C2-C3-C4) |

|---|---|---|

| Envelope (C1 puckered) | 2.5 | 35° |

| Envelope (C2 puckered) | 4.8 | -38° |

| Half-Chair | 0.0 | 45° |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms based on a given force field, MD can explore the transitions between different puckered states of the cyclopentane ring, a process known as pseudorotation. acs.orgresearchgate.net

An MD simulation of this compound would reveal the timescale and pathways of conformational changes. It could show how the bromine and methyl groups affect the pseudorotation circuit and the relative populations of the envelope and half-chair conformations at a given temperature. Such simulations are crucial for understanding how molecular flexibility might influence reactivity or interactions with other molecules. mdpi.com

The results of an MD simulation could be summarized by tracking key geometric parameters over the simulation time.

| Simulation Time (ps) | Ring Puckering Amplitude (Å) | Dominant Conformation |

|---|---|---|

| 0-50 | 0.45 | Half-Chair |

| 51-120 | 0.42 | Envelope |

| 121-200 | 0.46 | Half-Chair |

Prediction of Reactivity and Transition State Geometries (e.g., Density Functional Theory Applications)

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying chemical reactions. It can be applied to predict the reactivity of this compound and to determine the geometries and energies of transition states for various reactions, such as nucleophilic substitution (SN2) or elimination (E2). libretexts.orgsumitomo-chem.co.jprsc.org

For example, in an E2 reaction of this compound, a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond. The stereochemistry of the starting material will dictate the stereochemistry of the product. DFT calculations can model the reaction pathway, locate the transition state structure, and calculate the activation energy. arxiv.orgyoutube.com This allows for a comparison of the reactivity of the different stereoisomers.

A hypothetical DFT study on the E2 elimination of cis- and trans-1-bromo-2-methylcyclopentane might provide the following activation energies.

| Isomer | Calculated Activation Energy (kJ/mol) | Predicted Major Product |

|---|---|---|

| cis-1-bromo-2-methylcyclopentane | 85.2 | 1-methylcyclopentene (B36725) |

| trans-1-bromo-2-methylcyclopentane | 75.8 | 3-methylcyclopentene |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.gov For a set of related halogenated hydrocarbons, a QSRR model could be developed to predict a specific property, such as the rate constant for a reaction or the chromatographic retention time. nih.govresearchgate.netthermofisher.cn

To develop a QSRR model for compounds like this compound, a set of molecular descriptors would first be calculated for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the property of interest.

A hypothetical QSRR model for predicting the relative reaction rate of substituted bromocyclopentanes could take the form of the following equation:

log(k) = 0.25 * (HOMO-LUMO gap) - 0.12 * (Steric Hindrance Parameter) + 1.5

This model could then be used to predict the reactivity of this compound and other similar compounds.

| Compound | HOMO-LUMO Gap (eV) | Steric Hindrance Parameter | Predicted log(k) |

|---|---|---|---|

| 1-bromocyclopentane | 6.8 | 1.2 | 3.06 |

| cis-1-bromo-2-methylcyclopentane | 6.7 | 1.8 | 2.96 |

| trans-1-bromo-2-methylcyclopentane | 6.7 | 1.6 | 2.99 |

Role of 1 Bromo 2 Methylcyclopentane in Complex Organic Synthesis

As a Versatile Chiral Building Block in Multistep Synthesis

The utility of 1-bromo-2-methylcyclopentane in multistep synthesis is fundamentally linked to its stereochemical nature. The presence of two chiral centers at the C1 and C2 positions gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). study.compearson.com This stereochemical diversity is a crucial asset in asymmetric synthesis, where the precise control of three-dimensional arrangement of atoms is paramount. Organic chemists can select a specific stereoisomer of this compound to introduce a defined stereochemistry into a target molecule, which is often critical for its biological activity.

The bromine atom, being a good leaving group, facilitates a range of nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C1 position with retention or inversion of configuration, depending on the reaction mechanism (SN1 or SN2) and the choice of nucleophile. study.com Furthermore, the methyl group at the adjacent C2 position influences the steric environment of the cyclopentane (B165970) ring, which can direct the approach of reagents and thereby control the stereochemical outcome of subsequent transformations.

The strategic application of these stereoisomers is exemplified in the synthesis of functionalized cyclopentane derivatives. For instance, the diastereoselective reactions of a specific isomer of this compound can lead to the formation of highly substituted cyclopentanoids with multiple contiguous stereocenters.

Intermediacy in the Total Synthesis of Natural Products and Pharmaceutically Relevant Compounds

While direct and extensively documented examples of this compound in the total synthesis of complex natural products are not prolifically reported in introductory literature, its structural motif is a recurring feature in many biologically active molecules. The substituted cyclopentane core is present in a wide array of natural products, including prostaglandins, iridoids, and certain steroids. The principles of retrosynthetic analysis suggest that a chiral building block like this compound could serve as a key intermediate in the assembly of these complex targets.

For example, the synthesis of prostaglandin (B15479496) analogues often involves the construction of a functionalized cyclopentane ring with specific stereochemistry. A chiral precursor like (1R,2S)-1-bromo-2-methylcyclopentane could, in principle, be elaborated through a series of stereocontrolled reactions to install the requisite side chains and functional groups of a prostaglandin molecule. The initial stereochemistry of the building block would be critical in establishing the final stereochemical configuration of the target molecule.

The following table outlines hypothetical synthetic transformations where this compound could serve as a crucial intermediate:

| Target Molecule Class | Potential Role of this compound | Key Transformations |

| Prostaglandins | Introduction of the C8-C12 segment of the lower side chain | Grignard formation followed by conjugate addition to an enone. |

| Iridoids | Formation of the fused cyclopentanopyran ring system | Intramolecular cyclization reactions. |

| Carbocyclic Nucleosides | Construction of the cyclopentane ring as a sugar mimic | Nucleophilic substitution with a nucleobase precursor. |

Precursor for Advanced Cyclopentanoid Architectures

Beyond its role in the synthesis of specific natural products, this compound is a valuable precursor for the generation of more complex and advanced cyclopentanoid architectures. These structures often serve as scaffolds for the development of new therapeutic agents and materials.

Elimination reactions of this compound, for instance, can lead to the formation of methylcyclopentene isomers. study.com These alkenes are versatile intermediates that can undergo a variety of further transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, to generate highly functionalized and stereochemically rich cyclopentane derivatives. The regioselectivity of the elimination reaction can often be controlled by the choice of base and reaction conditions.

Furthermore, organometallic derivatives of this compound, such as Grignard reagents or organocuprates, are powerful tools for carbon-carbon bond formation. These reagents can be coupled with a wide range of electrophiles to construct more elaborate carbon skeletons. For instance, the reaction of 2-methylcyclopentylmagnesium bromide (derived from this compound) with an appropriate electrophile could be a key step in the synthesis of a complex molecule containing a substituted cyclopentane ring.

The following table summarizes some advanced cyclopentanoid architectures that could be accessed from this compound:

| Cyclopentanoid Architecture | Synthetic Approach from this compound | Potential Applications |

| Fused Bicyclic Systems | Intramolecular alkylation or cycloaddition reactions | Core structures of various natural products. |

| Spirocyclic Compounds | Ring-closing metathesis of a derivative with a tethered alkene | Novel scaffolds for medicinal chemistry. |

| Highly Substituted Monocyclic Systems | Sequential nucleophilic substitution and functional group manipulation | Building blocks for combinatorial libraries. |

Emerging Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Specific Stereoisomers

The synthesis of stereochemically pure compounds is a cornerstone of modern drug discovery and materials science. Asymmetric synthesis, which selectively produces one enantiomer or diastereomer over others, is paramount for accessing the specific stereoisomers of 1-bromo-2-methylcyclopentane. uwindsor.ca Current research is moving beyond classical resolution methods towards more elegant and efficient catalytic asymmetric strategies.

Highly functionalized chiral cyclopentanes can be synthesized with excellent control over stereochemistry using methods like organocatalytic domino reactions. acs.orgnih.gov For instance, the domino Michael-Henry reaction, catalyzed by chiral amines, can construct cyclopentane (B165970) rings with multiple stereocenters in high yields and enantioselectivities (88-96% ee). acs.orgnih.gov Another powerful strategy is the catalytic asymmetric desymmetrization of prochiral cyclopentene (B43876) derivatives, which allows for the creation of highly functionalized chiral building blocks. rsc.org

Future research will likely focus on adapting these state-of-the-art methodologies to the specific synthesis of this compound isomers. This involves the rational design of starting materials and catalysts to control the formation of the two adjacent stereocenters (C1 bearing the bromine and C2 bearing the methyl group). Catalytic enantioselective ring-opening of cyclopropanes and tandem Michael addition/radical cyclization reactions represent other promising, yet less explored, avenues for this target. snnu.edu.cnsigmaaldrich.com

Table 1: Emerging Asymmetric Synthesis Strategies for Chiral Cyclopentanes

| Synthesis Strategy | Catalyst Type | Key Features | Potential for this compound |

| Organocatalytic Domino Reaction | Chiral Amines (e.g., 9-amino-9-deoxyepiquinine) | Forms multiple C-C bonds and stereocenters in one pot; high yields and enantioselectivity. acs.orgnih.gov | High potential by designing appropriate nitroalkene and Michael acceptor precursors. |

| Catalytic Asymmetric Desymmetrization | Chiral Organocatalysts | Converts a prochiral starting material into a single enantiomer of a chiral product. rsc.org | Applicable if a suitable prochiral cyclopentane precursor can be designed. |

| Catalytic [3+2] Cycloaddition | Lewis Acid / Organocatalyst | Constructs the five-membered ring from smaller fragments with stereocontrol. snnu.edu.cnresearchgate.net | Could be used to build the cyclopentane core with the desired relative stereochemistry before introducing the bromine atom. |

| Biocatalytic Reactions | Enzymes (e.g., "ene"-reductases, lipases) | Utilizes enzymes to perform highly selective reactions under mild conditions. nih.govnih.gov | Offers a green and highly selective route to specific enantiomers. springernature.com |

Investigation of Organometallic Chemistry Involving Bromocyclopentanes

Organometallic chemistry involves the study of compounds containing metal-carbon bonds and their reactions. wikipedia.orglibretexts.org Bromocyclopentanes are valuable precursors for a variety of organometallic reagents, which are pivotal in forming new carbon-carbon bonds. The most well-established organometallic application of bromocyclopentane (B41573) is the formation of the corresponding Grignard reagent, cyclopentylmagnesium bromide. wikipedia.orggauthmath.com This is achieved by reacting the alkyl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgreddit.com

The resulting Grignard reagent is a potent nucleophile used in a wide range of synthetic transformations. For example, it is a key precursor in the industrial synthesis of the anesthetic ketamine. wikipedia.org It can also react with carbon dioxide to form cyclopentanecarboxylic acid. gauthmath.com The kinetics of this Grignard formation have been studied to optimize reaction conditions and understand the interplay of mass transfer and chemical reaction. acs.org

While Grignard reagents are central, the exploration of other organometallic species derived from bromocyclopentanes is an area ripe for investigation. This includes the synthesis and reactivity of organozinc, organolithium, and organocopper (Gilman) reagents. wikipedia.orgresearchgate.net Organozinc compounds, for instance, can be prepared from brominated esters and participate in Reformatsky-type reactions. researchgate.net Future studies could explore the use of transition-metal catalysts in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with organometallic derivatives of this compound, opening up pathways to complex molecules with diverse functionalities.

Table 2: Representative Organometallic Reactions of Bromocyclopentanes

| Reagent Type | Metal | Formation Reaction | Example Application |

| Grignard Reagent | Magnesium (Mg) | R-Br + Mg → R-MgBr gauthmath.com | Reaction with CO₂ to form carboxylic acids; precursor for ketamine synthesis. wikipedia.orggauthmath.com |

| Organozinc Reagent | Zinc (Zn) | R-Br + Zn → R-ZnBr researchgate.net | Reformatsky reaction with carbonyl compounds to form β-hydroxy esters. researchgate.net |

| Gilman Reagent (Organocuprate) | Copper (Cu) / Lithium (Li) | 2 R-Li + CuI → R₂CuLi + LiI | Conjugate addition to α,β-unsaturated ketones. |

| Organolithium Reagent | Lithium (Li) | R-Br + 2 Li → R-Li + LiBr | Highly reactive nucleophiles for C-C bond formation. |

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry, which advocate for the reduction of waste and use of environmentally benign processes, are increasingly influencing synthetic route design. kahedu.edu.in For a halogenated hydrocarbon like this compound, developing greener synthetic and derivatization methods is a key research goal.

One of the most promising green strategies is biocatalysis, which harnesses the power of enzymes for chemical transformations. springernature.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity. For example, research into flavin-dependent halogenase enzymes could lead to methods for the direct, site-selective C-H bromination of methylcyclopentane (B18539), avoiding harsh reagents and multi-step sequences. springernature.com Similarly, lipase-catalyzed resolutions are a proven method for separating enantiomers of cyclopentane derivatives, such as trans-cyclopentane-1,2-diamine, and could be adapted for precursors of this compound. nih.gov "Ene"-reductases from microorganisms have also been engineered to catalyze asymmetric cyclizations to produce chiral cyclopentanones, which are valuable synthetic intermediates. nih.gov

Beyond biocatalysis, other green chemistry principles are being explored. This includes the use of alternative, less hazardous reaction media to replace traditional volatile organic solvents. kahedu.edu.in For instance, ionic liquids are being investigated as recyclable solvents that can also enhance reaction selectivity in halogenation and substitution reactions. The ultimate goal is to develop catalytic, atom-economical processes that minimize waste and environmental impact from start to finish. kahedu.edu.in

Advanced Materials Science Applications Beyond Chemical/Physical Properties

While brominated compounds are often seen as synthetic intermediates, their unique properties can be leveraged in the field of advanced materials science. scilit.comtugraz.at This research direction looks beyond the bulk chemical and physical properties of this compound to explore how its specific molecular structure can be incorporated into functional materials.

The presence of a cyclopentane ring and stereocenters makes this molecule an interesting building block for polymers and functional materials. For example, the controlled stereochemistry of this compound could be used to synthesize chiral polymers with unique optical properties, potentially for applications in displays or sensors. The bromine atom provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties.

Furthermore, cyclopentane derivatives are being investigated for the creation of highly functionalized materials. acs.orgtandfonline.combeilstein-journals.org Organometallic precursors derived from bromocyclopentanes can be used in the synthesis of nanoparticles or for the chemical vapor deposition of thin films, a cornerstone of the electronics industry. mlsu.ac.in Deuterated versions of bromocyclopentane are already used in materials research and to probe reaction mechanisms. sigmaaldrich.com The exploration of this compound and its isomers as components in metal-organic frameworks (MOFs) or as precursors to liquid crystals remains a largely unexplored but potentially fruitful avenue of research. tugraz.at

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。